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Compound of Interest

Compound Name: (R)-DM-Segphos

Cat. No.: B1354087

Introduction

(R)-DM-Segphos is a chiral phosphine ligand utilized in asymmetric catalysis to produce
enantiomerically pure compounds, which are crucial as intermediates in the synthesis of
pharmaceuticals. A derivative of the Segphos ligand, (R)-DM-Segphos, features 3,5-
dimethylphenyl groups on its phosphorus atoms, a modification known to enhance
enantioselectivity in certain reactions. This ligand is particularly effective in the ruthenium-
catalyzed asymmetric hydrogenation of ketones and the reductive amination of 3-keto esters.
These reactions are pivotal in creating chiral alcohols and amines, which are common
structural motifs in active pharmaceutical ingredients (APIs). A notable application of (R)-DM-
Segphos is in the synthesis of the chiral alcohol intermediate for Aprepitant, a Neurokinin-1
(NK1) receptor antagonist.

Application Example: Synthesis of a Key Intermediate for Aprepitant

Aprepitant is a selective NK1 receptor antagonist used to prevent chemotherapy-induced and
postoperative nausea and vomiting. The synthesis of Aprepitant relies on a key chiral
intermediate, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol. This chiral alcohol is synthesized via
the asymmetric hydrogenation of the corresponding prochiral ketone, 3,5-
bis(trifluoromethyl)acetophenone. The use of a Ruthenium catalyst complexed with (R)-DM-
Segphos is a highly effective method for this transformation, yielding the desired (R)-
enantiomer with high enantiomeric excess.
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Quantitative Data Summary

The following table summarizes typical results for the asymmetric hydrogenation of 3,5-
bis(trifluoromethyl)acetophenone using a Ru-(R)-DM-Segphos catalyst system.

Catalyst . Enantiomeric
Substrate Product Yield (%)

System Excess (ee, %)
3,5- RuCl2[(R)-DM- (R)-1-(3,5-
bis(trifluoromethy  Segphos][(R,R)- bis(trifluoromethy  >95 >99
l)acetophenone DPEN] l)phenyl)ethanol

Experimental Protocols

Preparation of the RuCIz[(R)-DM-Segphos][(R,R)-DPEN] Catalyst

Materials:

(R)-DM-Segphos

[RuClz(p-cymene)]z

(R,R)-DPEN (1,2-diphenylethylenediamine)

Toluene, degassed

Nitrogen or Argon atmosphere

Procedure:

 In a glovebox, a mixture of [RuClz(p-cymene)]z (1 equivalent) and (R)-DM-Segphos (2.2
equivalents) in toluene is stirred at 80°C for 5-7 hours.

e The reaction mixture is then cooled to room temperature, and (R,R)-DPEN (2.2 equivalents)
is added.

e The mixture is stirred for an additional hour at room temperature to yield the active catalyst
solution.

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/product/b1354087?utm_src=pdf-body
https://www.benchchem.com/product/b1354087?utm_src=pdf-body
https://www.benchchem.com/product/b1354087?utm_src=pdf-body
https://www.benchchem.com/product/b1354087?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Asymmetric Hydrogenation of 3,5-bis(trifluoromethyl)acetophenone
Materials:

o 3,5-bis(trifluoromethyl)acetophenone

e RuClIz[(R)-DM-Segphos][(R,R)-DPEN] catalyst solution
 |Isopropanol (hydrogen source)

» Potassium tert-butoxide

e Methanol

e Hydrogen gas (H2)

» Autoclave or high-pressure reactor

Procedure:

e A high-pressure reactor is charged with 3,5-bis(trifluoromethyl)acetophenone (1 equivalent)
and a solution of potassium tert-butoxide in isopropanol.

e The prepared RuClz[(R)-DM-Segphos][(R,R)-DPEN] catalyst (0.001-0.01 mol%) in methanol
is added to the reactor under an inert atmosphere.

e The reactor is sealed, purged with hydrogen gas, and then pressurized to 10-50 atm of Ha.

e The reaction mixture is stirred at a controlled temperature (e.g., 50°C) until the reaction is
complete (monitored by GC or TLC).

o Upon completion, the reactor is cooled to room temperature and the pressure is carefully
released.

e The solvent is removed under reduced pressure, and the crude product is purified by column
chromatography or distillation to afford (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol.

Visualizations
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Reaction Scheme for the Synthesis of the Aprepitant Intermediate
Caption: Asymmetric hydrogenation of a prochiral ketone to a chiral alcohol.
Mechanism of Action of Aprepitant and the NK1 Receptor Signaling Pathway

Aprepitant functions by blocking the binding of Substance P to the Neurokinin-1 (NK1) receptor,
which is a G-protein coupled receptor (GPCR).[1] The binding of Substance P to the NK1
receptor activates Gaq protein, which in turn activates phospholipase C (PLC).[1] PLC then
cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG). IPs triggers the release of intracellular calcium (Ca?*), and DAG activates
protein kinase C (PKC).[1] This signaling cascade is implicated in the transmission of signals
that lead to nausea and vomiting.[2] By competitively inhibiting the binding of Substance P,
Aprepitant attenuates this signaling pathway.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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